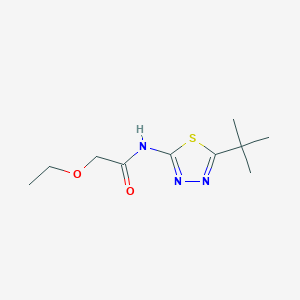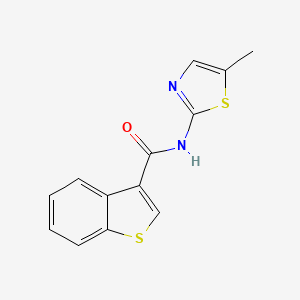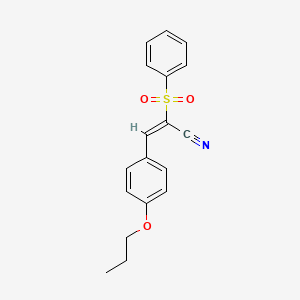
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Übersicht
Beschreibung
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide, also known as TETA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TETA is a derivative of thiadiazole, a heterocyclic compound that has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide can increase the levels of acetylcholine in the brain, leading to improved cognitive function. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide can prevent the degradation of the extracellular matrix, leading to improved tissue repair and regeneration.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases. In vivo studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide can improve cognitive function and memory in animal models of Alzheimer's disease. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide has also been shown to have cardioprotective effects, reducing the severity of myocardial infarction in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is stable under normal laboratory conditions. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide is also relatively inexpensive compared to other compounds with similar biological activities. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide also has limited bioavailability, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide. One area of research is the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide's potential therapeutic applications in other fields of medicine, such as dermatology and ophthalmology. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide and its potential side effects. Overall, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide shows great promise as a potential therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide has been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide has been shown to inhibit the growth of cancer cells and can potentially be used as a chemotherapeutic agent. In cardiovascular diseases, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-5-15-6-7(14)11-9-13-12-8(16-9)10(2,3)4/h5-6H2,1-4H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWJTHPXYFZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=NN=C(S1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2,6-dimethyl-4-pyridinyl)piperazine](/img/structure/B4751143.png)
![N-(4-tert-butylcyclohexyl)-2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}acetamide](/img/structure/B4751158.png)
![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol](/img/structure/B4751164.png)
![N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide](/img/structure/B4751178.png)

![N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751198.png)



![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4751229.png)

![1-(4-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751235.png)
![1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4751244.png)
